![molecular formula C14H24O B009250 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol CAS No. 107715-17-3](/img/structure/B9250.png)
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is a spirocyclic alcohol that has a unique structure and properties, which make it attractive for scientific research. In
Aplicaciones Científicas De Investigación
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of organic synthesis, where this compound can be used as a chiral auxiliary in asymmetric synthesis reactions. It has also been studied for its potential use as a ligand in transition metal catalysis reactions. In addition, this compound has shown promising results in medicinal chemistry, where it has been tested for its anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is not fully understood. However, it is believed to function as a nucleophile in various chemical reactions due to its spirocyclic structure. It has also been shown to interact with certain enzymes and proteins, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. It has also been tested for its anti-tumor properties, with promising results in vitro. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is its unique structure, which makes it attractive for use in various chemical reactions. It has also been shown to have a high yield and purity, making it suitable for large-scale production. However, one of the limitations of this compound is its limited solubility in certain solvents, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol. One area of interest is in the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Finally, there is a need for more research on the safety and toxicity profile of this compound, particularly in vivo studies.
In conclusion, 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol is a unique and promising compound that has potential applications in various fields of science. Its spirocyclic structure and low toxicity profile make it attractive for use in chemical synthesis and medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol can be achieved through a multistep process. The first step involves the preparation of a bicyclic ketone, which is then subjected to a spirocyclization reaction with a suitable alcohol. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Propiedades
Número CAS |
107715-17-3 |
|---|---|
Nombre del producto |
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol |
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)10-6-9-13(12,3)11(15)14(10)7-4-5-8-14/h10-11,15H,4-9H2,1-3H3 |
Clave InChI |
DJJOKZMYZKNQMZ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C23CCCC3)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C23CCCC3)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



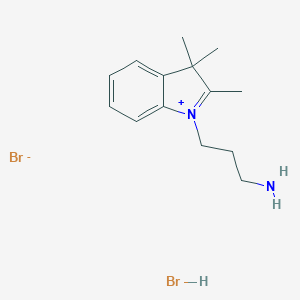

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
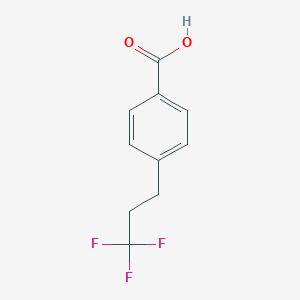
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
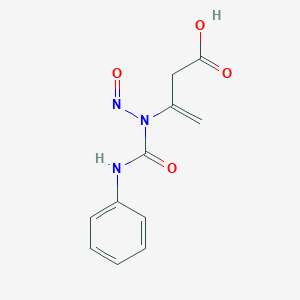
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

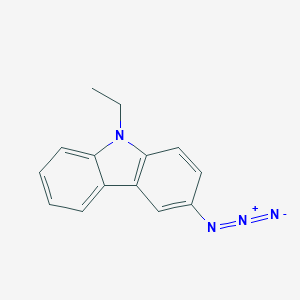

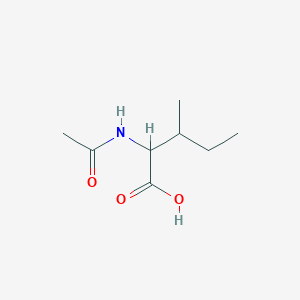
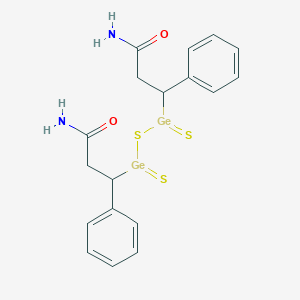
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
